



Application Note: Flow Cytometry Analysis of CRTh2 Expression Following AZD1981 Treatment

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Compound of Interest		
Compound Name:	AZD1981	
Cat. No.:	B1665938	Get Quote

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Introduction

Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as CD294 or prostaglandin D2 receptor 2 (DP2), is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases.[1][2] It is preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils.[2] The natural ligand for CRTh2 is prostaglandin D2 (PGD2), a potent inflammatory mediator released primarily by mast cells upon allergen stimulation.[3] The interaction between PGD2 and CRTh2 triggers a signaling cascade that promotes chemotaxis, cellular activation, and the release of pro-inflammatory cytokines, thereby perpetuating the type 2 inflammatory response characteristic of conditions like asthma and allergic rhinitis.[2][3]

AZD1981 is an orally administered, potent, and selective antagonist of the CRTh2 receptor.[4] [5] By competitively binding to CRTh2, **AZD1981** effectively blocks the downstream signaling initiated by PGD2.[4] This mechanism of action makes **AZD1981** a therapeutic candidate for inflammatory diseases driven by the PGD2-CRTh2 axis. Preclinical studies have demonstrated that **AZD1981** inhibits PGD2-mediated functional responses in human eosinophils, basophils, and Th2 cells.[4][6]



Flow cytometry is a powerful technique for the phenotypic analysis of single cells in a heterogeneous population. It is an indispensable tool for monitoring the expression of cell surface markers like CRTh2 on specific immune cell subsets. This application note provides a detailed protocol for the flow cytometric analysis of CRTh2 expression on human peripheral blood basophils and eosinophils following treatment with the CRTh2 antagonist, **AZD1981**.

Principle of the Method

This protocol describes the use of multi-color flow cytometry to quantify the surface expression of CRTh2 on basophils and eosinophils in whole blood samples. Specific cell populations are identified using a combination of forward and side scatter characteristics, as well as cell-specific surface markers. The median fluorescence intensity (MFI) of the fluorochrome-conjugated anti-CRTh2 antibody is then measured to determine the level of CRTh2 expression on the target cell populations. This allows for a quantitative comparison of CRTh2 expression before and after treatment with **AZD1981**.

Data Presentation

A clinical study investigating the effects of **AZD1981** in patients with chronic spontaneous urticaria provides key quantitative data on the modulation of CRTh2 expression.[7][8] The study demonstrated a statistically significant increase in CRTh2 surface expression on basophils after four weeks of treatment with **AZD1981** (40 mg TID) compared to placebo.[7][8] No significant change was observed in CRTh2 expression on eosinophils.[7][8]

Table 1: CRTh2 Expression on Peripheral Blood Basophils Following AZD1981 Treatment[7][9]



Treatment Group	Timepoint	Mean CRTh2 MFI (± SEM)	p-value (vs. Baseline)
AZD1981	Baseline	~1800 (± 200)	-
End of Treatment (4 weeks)	~2400 (± 300)	0.03	
End of Washout (2 weeks)	~2000 (± 250)	0.13	
Placebo	Baseline	~1900 (± 250)	-
End of Treatment (4 weeks)	~1950 (± 280)	NS	
End of Washout (2 weeks)	~1850 (± 260)	NS	_

MFI: Median Fluorescence Intensity; SEM: Standard Error of the Mean; NS: Not Significant.

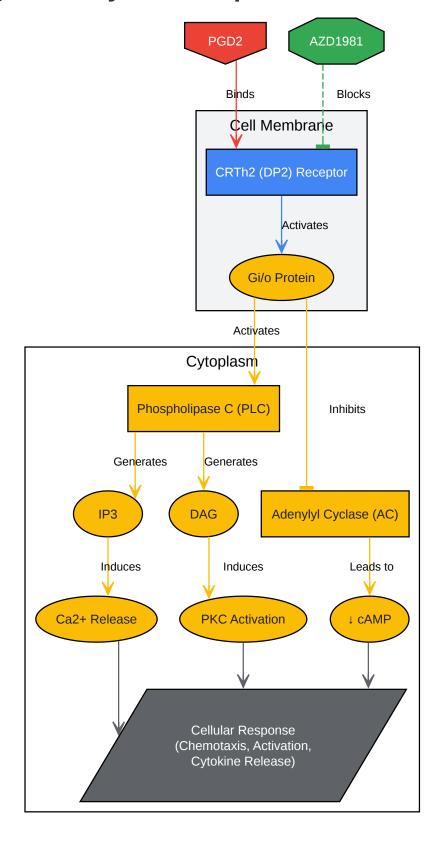
Table 2: CRTh2 Expression on Peripheral Blood Eosinophils Following **AZD1981** Treatment[7] [9]

Treatment Group	Timepoint	Mean CRTh2 MFI (± SEM)	p-value (vs. Baseline)
AZD1981	Baseline	~4000 (± 500)	-
End of Treatment (4 weeks)	~4100 (± 550)	NS	
End of Washout (2 weeks)	~3900 (± 520)	NS	
Placebo	Baseline	~4200 (± 600)	-
End of Treatment (4 weeks)	~4300 (± 620)	NS	
End of Washout (2 weeks)	~4150 (± 580)	NS	-



MFI: Median Fluorescence Intensity; SEM: Standard Error of the Mean; NS: Not Significant.

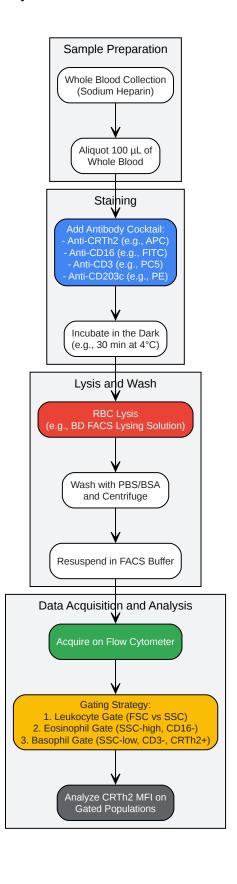
Signaling Pathways and Experimental Workflow





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Caption: CRTh2 Signaling Pathway and AZD1981 Mechanism of Action.





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Caption: Experimental Workflow for CRTh2 Expression Analysis.

Experimental Protocols Materials and Reagents

- Whole Blood Collection Tubes: Sodium Heparin vacutainer tubes.
- Antibodies:
 - APC-conjugated anti-human CD294 (CRTh2), Clone BM16
 - FITC-conjugated anti-human CD16
 - PC5-conjugated anti-human CD3
 - PE-conjugated anti-human CD203c
 - Appropriate isotype control antibodies.
- Buffers:
 - Phosphate-Buffered Saline (PBS)
 - FACS Buffer (PBS with 0.5% Bovine Serum Albumin and 2 mM EDTA)
- Red Blood Cell (RBC) Lysis Buffer: e.g., BD FACS™ Lysing Solution.
- Flow Cytometer: A calibrated flow cytometer capable of detecting the fluorochromes used.
- Pipettes and Consumables: Calibrated micropipettes, pipette tips, and flow cytometry tubes.

Staining Protocol

- Blood Collection: Collect peripheral blood samples in sodium heparin tubes from subjects before and after treatment with AZD1981.
- Aliquoting: Aliquot 100 μL of whole blood into each flow cytometry tube.



Antibody Staining:

- Prepare an antibody cocktail containing the pre-titrated optimal concentrations of anti-CRTh2, anti-CD16, anti-CD3, and anti-CD203c antibodies.
- Add the antibody cocktail to each tube.
- Vortex gently and incubate for 30 minutes at 4°C in the dark.

RBC Lysis:

- Add 2 mL of 1X RBC Lysis Buffer to each tube.
- Vortex immediately and incubate for 10 minutes at room temperature in the dark.

Washing:

- Centrifuge the tubes at 300 x g for 5 minutes.
- Decant the supernatant.
- Resuspend the cell pellet in 2 mL of FACS Buffer.
- Repeat the centrifugation and decanting steps.
- Resuspension: Resuspend the final cell pellet in 300-500 μL of FACS Buffer.
- Data Acquisition: Acquire the samples on a calibrated flow cytometer. Collect a sufficient number of events for robust statistical analysis.

Gating Strategy

- Leukocyte Gate: On a Forward Scatter (FSC) vs. Side Scatter (SSC) dot plot, create a gate around the total leukocyte population, excluding debris and red blood cell ghosts.
- Eosinophil Gate: From the leukocyte gate, create a dot plot of SSC vs. CD16. Eosinophils
 are characterized by their high side scatter and lack of CD16 expression (SSC-high, CD16-).
 [10] Gate this population.



- Basophil Gate: From the leukocyte gate, create a dot plot of CD3 vs. CRTh2. Basophils are
 identified as being negative for the T-cell marker CD3 and positive for CRTh2 (CD3-,
 CRTh2+).[11] Further refinement can be achieved by gating on the low SSC population
 within the leukocyte gate.
- MFI Analysis: For both the gated eosinophil and basophil populations, create a histogram for the CRTh2-APC channel and determine the Median Fluorescence Intensity (MFI).

Discussion

The provided protocol offers a robust method for assessing the impact of **AZD1981** treatment on the surface expression of its target receptor, CRTh2, on key inflammatory cells. The observed increase in CRTh2 expression on basophils following **AZD1981** administration is a noteworthy finding.[7][8] This may be attributable to the prevention of ligand-induced receptor internalization and degradation that would typically occur in the presence of PGD2.[7][8] By blocking PGD2 binding, **AZD1981** may lead to an accumulation of CRTh2 receptors on the cell surface.

The lack of a significant change in CRTh2 expression on eosinophils suggests that the regulation of this receptor may differ between cell types or that the baseline level of PGD2-mediated internalization is lower on eosinophils in the studied patient population.[7][8]

This application note provides a framework for researchers and drug development professionals to design and execute studies aimed at understanding the pharmacodynamic effects of CRTh2 antagonists. The detailed protocols and data presentation serve as a valuable resource for investigating the engagement of the PGD2-CRTh2 axis by novel therapeutic agents.

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